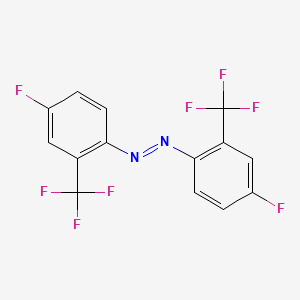
2,2'-Bistrifluoromethyl-4,4'-difluoroazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two trifluoromethyl groups and two difluoro groups attached to an azobenzene core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene typically involves the reaction of 2,2’-bistrifluoromethyl-4,4’-dinitrobiphenyl with reducing agents under controlled conditions. One common method includes the use of zinc dust for reductive coupling, followed by acidification and filtration to obtain the desired product . The reaction is carried out under nitrogen protection to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoro groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Common Reagents and Conditions
Reduction: Zinc dust, hydrazine, or other reducing agents under acidic conditions.
Substitution: Strong nucleophiles such as alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2,2’-bistrifluoromethyl-4,4’-diaminobiphenyl.
Substitution: Formation of various substituted azobenzenes.
Oxidation: Formation of oxidized derivatives with different functional groups.
Applications De Recherche Scientifique
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azobenzene core, which acts as a molecular switch. The trifluoromethyl and difluoro groups enhance the stability and responsiveness of the compound to light.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bistrifluoromethyl-4,4’-diaminodiphenyl ether: Known for its use as an optical solvent and in organic synthesis.
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene]: Utilized in the development of advanced materials with unique properties.
Uniqueness
2,2’-Bistrifluoromethyl-4,4’-difluoroazobenzene stands out due to its unique combination of trifluoromethyl and difluoro groups, which enhance its stability and reactivity. Its ability to undergo reversible photoisomerization makes it a valuable compound for applications in materials science and photochemistry.
Propriétés
Numéro CAS |
849737-03-7 |
|---|---|
Formule moléculaire |
C14H6F8N2 |
Poids moléculaire |
354.20 g/mol |
Nom IUPAC |
bis[4-fluoro-2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C14H6F8N2/c15-7-1-3-11(9(5-7)13(17,18)19)23-24-12-4-2-8(16)6-10(12)14(20,21)22/h1-6H |
Clé InChI |
WJSPNKIKOGHAQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)N=NC2=C(C=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



propanedinitrile](/img/structure/B14199672.png)


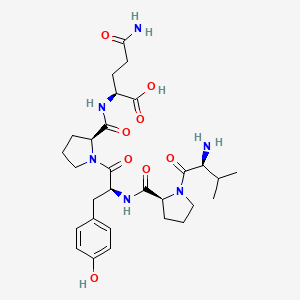
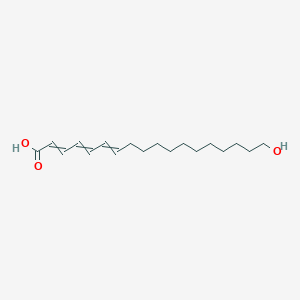
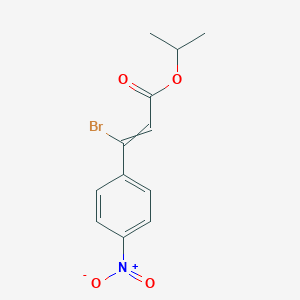

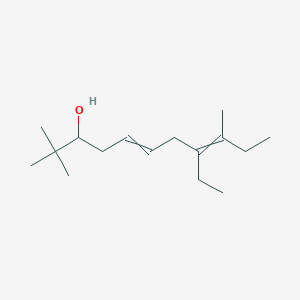
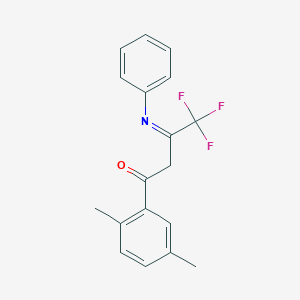
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
